molecular formula C16H15ClN4O B459983 2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile CAS No. 384801-49-4

2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile

Cat. No.: B459983
CAS No.: 384801-49-4
M. Wt: 314.77g/mol
InChI Key: XZBNCNIMVWBANH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with propylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization and subsequent reaction with malononitrile under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile stands out due to its specific substitution pattern and the presence of both chlorophenyl and propyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

384801-49-4

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77g/mol

IUPAC Name

2-[(3-chlorophenyl)-(3-oxo-5-propyl-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile

InChI

InChI=1S/C16H15ClN4O/c1-2-4-13-15(16(22)21-20-13)14(11(8-18)9-19)10-5-3-6-12(17)7-10/h3,5-7,11,14H,2,4H2,1H3,(H2,20,21,22)

InChI Key

XZBNCNIMVWBANH-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Cl)C(C#N)C#N

Canonical SMILES

CCCC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Cl)C(C#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile
Reactant of Route 2
2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile
Reactant of Route 3
2-[(3-chlorophenyl)(3-hydroxy-5-propyl-1H-pyrazol-4-yl)methyl]malononitrile

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